

Application Notes and Protocols for the Synthesis of Aflavazole

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the key chemical reactions in the total synthesis of **Aflavazole**, a structurally complex indole diterpenoid. The protocols are based on the successful total synthesis reported by Li and coworkers in 2016. This document offers comprehensive experimental procedures, quantitative data for key reaction steps, and a visual representation of the synthetic pathway to aid in the replication and further investigation of this important molecule.

Key Chemical Reactions

The total synthesis of **Aflavazole** is a multi-step process featuring several key transformations to construct its sterically congested polycyclic framework. The core reactions include:

- Nozaki-Hiyama-Kishi (NHK) Reaction: Utilized for the formation of a key carbon-carbon bond to assemble the core structure.
- All₃-Promoted Alkyne Prins Cyclization: A crucial step for the construction of the intricate tetracyclic core of Aflavazole.
- Julia-Kocienski Olefination: Employed for the stereoselective formation of a key trisubstituted alkene.



- Electrocyclization-Aromatization Sequence: A tandem reaction to construct the carbazole moiety of **Aflavazole**.
- Reductive Cleavage of C-O Bonds: Late-stage deprotection steps to unveil the final
 Aflavazole structure.

Quantitative Data Summary

The following tables summarize the quantitative data for the key steps in the synthesis of **Aflavazole**.

Table 1: Reagent and Yield Data for Key Intermediates



Step	Intermedi ate	Key Reagents	Solvent	Temperat ure (°C)	Time (h)	Yield (%)
1	Synthesis of Allyl lodide 17	I ₂ , PPh ₃ , Imidazole	CH ₂ Cl ₂	0 to rt	1	95
2	NHK Reaction to form Alcohol S6	17, Aldehyde S5, CrCl ₂ , NiCl ₂	THF/DMA (4:1)	rt	2	81 (d.r. = 1.5:1)
3	Alkyne Prins Cyclization to form 12	Alkyne 15, All₃	Toluene	-78	0.5	71
4	Julia- Kocienski Olefination to form 31	Aldehyde 30, Sulfone 29, LiHMDS	THF	-78 to rt	2	83 (E/Z > 20:1)
5	Electrocycli zation- Aromatizati on to form 32	31, DDQ	Toluene	110	12	87
6	Final Deprotectio n to Aflavazole (6)	32, SmI₂	THF/MeOH (4:1)	0	0.5	81

Table 2: Spectroscopic Data for Aflavazole (6)



Spectroscopic Data	Value		
¹ H NMR (400 MHz, CDCl ₃)	δ 8.01 (s, 1H), 7.33 (d, J = 8.0 Hz, 1H), 7.27 (d, J = 8.0 Hz, 1H), 7.10 (t, J = 7.6 Hz, 1H), 7.03 (t, J = 7.6 Hz, 1H), 3.45 (d, J = 10.8 Hz, 1H), 2.98 (s, 3H), 2.65 (s, 3H), 2.45 (s, 3H), 2.30 (m, 1H), 2.10-1.90 (m, 2H), 1.80-1.60 (m, 3H), 1.55 (s, 3H), 1.40 (s, 3H), 1.25 (s, 3H), 1.10 (d, J = 6.8 Hz, 3H), 0.95 (d, J = 6.8 Hz, 3H).		
¹³ C NMR (100 MHz, CDCl ₃)	δ 140.2, 136.4, 135.8, 133.2, 128.7, 125.4, 124.8, 122.9, 120.3, 119.8, 111.2, 110.8, 45.6, 42.1, 40.3, 38.9, 36.4, 35.8, 34.7, 32.1, 29.8, 28.7, 25.4, 22.8, 21.5, 20.9, 18.7, 16.5, 14.3.		
HRMS (ESI)	m/z [M+H]+ calcd for $C_{28}H_{36}N$: 386.2848, found 386.2842.		
Optical Rotation	[α] ²⁵ _D85.6 (c 0.50, CHCl ₃)		

Experimental Protocols

Protocol 1: All₃-Promoted Alkyne Prins Cyclization (Synthesis of Intermediate 12)

- To a solution of alkyne 15 (1.0 equiv) in toluene (0.02 M) at -78 °C is added a solution of AlI₃
 (3.0 equiv) in toluene (0.2 M) dropwise.
- The reaction mixture is stirred at -78 °C for 30 minutes.
- The reaction is quenched by the addition of saturated aqueous Na₂S₂O₃ solution and saturated aqueous NaHCO₃ solution.
- The mixture is warmed to room temperature and extracted with EtOAc (3 x).
- The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
- The residue is purified by flash column chromatography on silica gel to afford tetracycle 12.



Protocol 2: Julia-Kocienski Olefination (Synthesis of Intermediate 31)

- To a solution of sulfone 29 (1.5 equiv) in THF (0.1 M) at -78 °C is added LiHMDS (1.4 equiv,
 1.0 M in THF) dropwise.
- The mixture is stirred at -78 °C for 30 minutes.
- A solution of aldehyde 30 (1.0 equiv) in THF (0.2 M) is added dropwise.
- The reaction mixture is stirred at -78 °C for 1 hour and then warmed to room temperature over 1 hour.
- The reaction is quenched with saturated aqueous NH₄Cl solution and extracted with EtOAc (3 x).
- The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
- The residue is purified by flash column chromatography on silica gel to afford alkene 31.

Protocol 3: Electrocyclization-Aromatization (Synthesis of Intermediate 32)

- To a solution of triene 31 (1.0 equiv) in toluene (0.01 M) is added DDQ (2.0 equiv).
- The reaction mixture is heated to 110 °C and stirred for 12 hours.
- The mixture is cooled to room temperature and filtered through a pad of Celite.
- The filtrate is concentrated under reduced pressure.
- The residue is purified by flash column chromatography on silica gel to afford carbazole 32.

Protocol 4: Final Deprotection to Aflavazole (6)

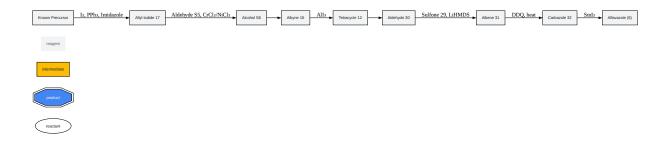
- To a solution of 32 (1.0 equiv) in a mixture of THF and MeOH (4:1, 0.01 M) at 0 °C is added a solution of SmI₂ (10.0 equiv, 0.1 M in THF) dropwise.
- The reaction mixture is stirred at 0 °C for 30 minutes.



- The reaction is quenched with saturated aqueous K₂CO₃ solution and extracted with EtOAc (3 x).
- The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
- The residue is purified by flash column chromatography on silica gel to afford Aflavazole (6).

Visualizations

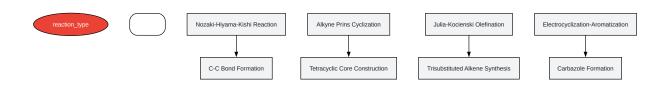
The following diagrams illustrate the synthetic pathway and key transformations in the synthesis of **Aflavazole**.



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Figure 1. Synthetic pathway to **Aflavazole**.





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Figure 2. Key chemical transformations.

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